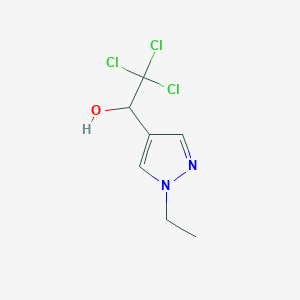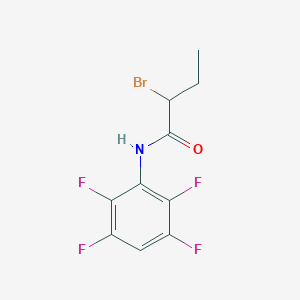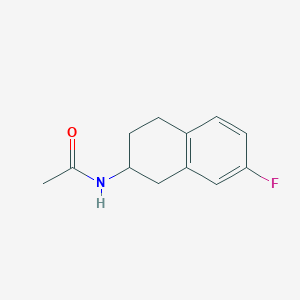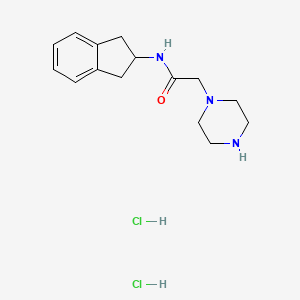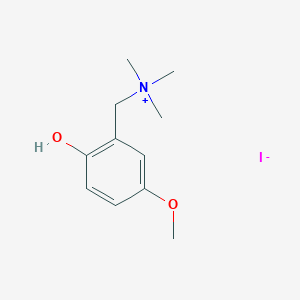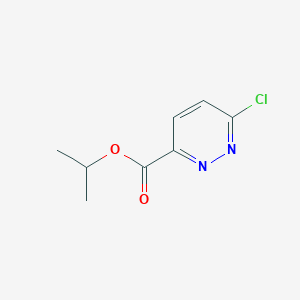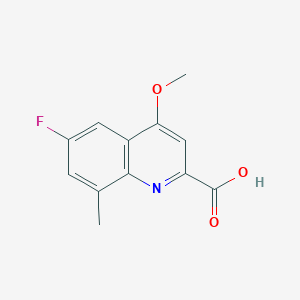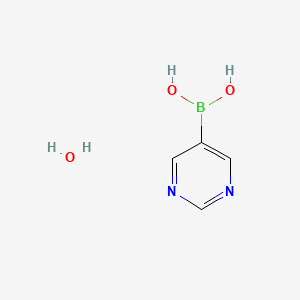
5-ピリミジニルボロン酸水和物
概要
説明
5-Pyrimidyl boronic acid hydrate is an organoboron compound that features a pyrimidine ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic acid group allows it to form stable complexes with diols, making it useful in various applications including medicinal chemistry and materials science.
科学的研究の応用
5-Pyrimidyl boronic acid hydrate has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidyl boronic acid hydrate typically involves the bromine-lithium exchange reaction on 5-bromopyrimidine, followed by reaction with triisopropyl borate. The general steps are as follows:
Bromine-Lithium Exchange: 5-bromopyrimidine is treated with an organolithium reagent such as butyllithium (BuLi) to form the corresponding lithium intermediate.
Boronation: The lithium intermediate is then reacted with triisopropyl borate to yield the boronic acid derivative.
Hydration: The boronic acid derivative is subsequently hydrated to form 5-Pyrimidyl boronic acid hydrate.
Industrial Production Methods: Industrial production of 5-Pyrimidyl boronic acid hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-Pyrimidyl boronic acid hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction where the boronic acid group reacts with an aryl or vinyl halide to form a carbon-carbon bond.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with amines or alcohols in the presence of a copper catalyst to form C-N or C-O bonds.
Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde to form substituted amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typical.
Petasis Reaction: Amines, aldehydes, and solvents like methanol are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Amines and ethers.
Petasis Reaction: Substituted amines.
作用機序
The mechanism of action of 5-Pyrimidyl boronic acid hydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. For example, in enzyme inhibition, the boronic acid group can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity .
類似化合物との比較
Phenylboronic Acid: Similar in its ability to undergo Suzuki-Miyaura coupling but lacks the pyrimidine ring.
2-Methoxy-5-pyrimidylboronic Acid: Similar structure but with a methoxy group at the 2-position.
Pyridine-3-boronic Acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 5-Pyrimidyl boronic acid hydrate is unique due to the presence of the pyrimidine ring, which can participate in additional hydrogen bonding and π-π interactions, enhancing its reactivity and specificity in certain applications .
特性
IUPAC Name |
pyrimidin-5-ylboronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2.H2O/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNYAJLYNQEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


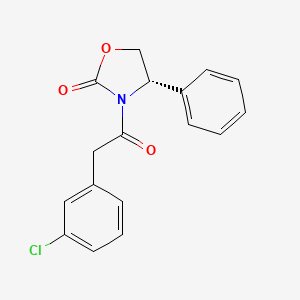
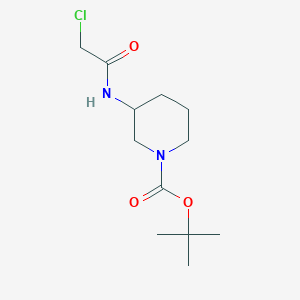
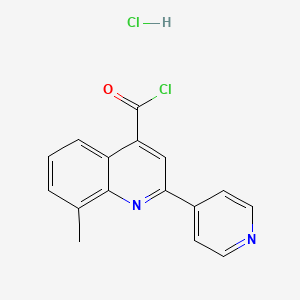
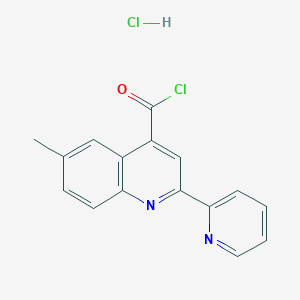
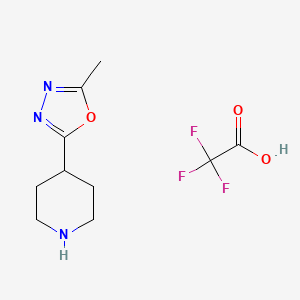
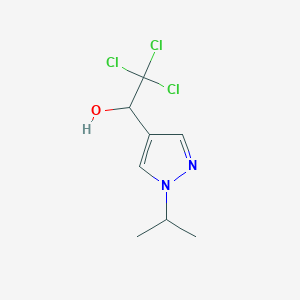
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1396452.png)
